![molecular formula C18H17NO3 B12531746 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 651359-53-4](/img/structure/B12531746.png)
2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenol with 3-chloropropylamine to form 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. It may also interact with other cellular targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(2-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione
- 2-[3-(chloromethyl)phenoxy]propyl-1H-isoindole-1,3(2H)-dione
- 2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[3-(4-Methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
651359-53-4 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-[3-(4-methylphenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
Clé InChI |
KQOWFTFTCFCPTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
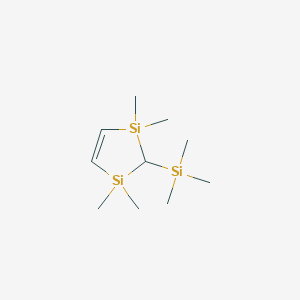
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
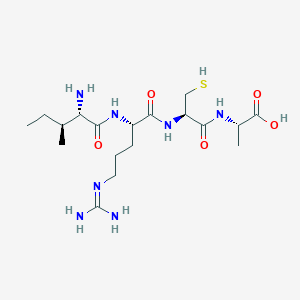
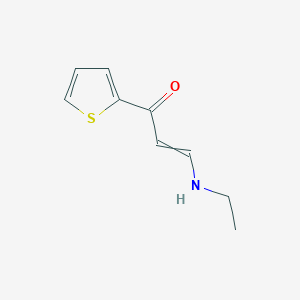
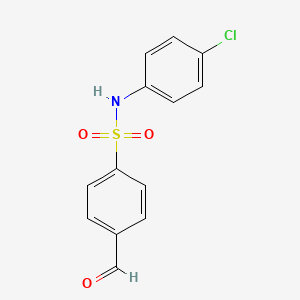
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
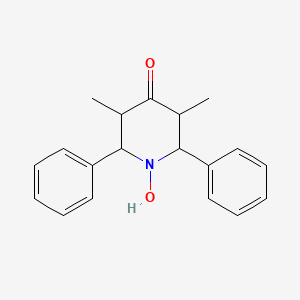

![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
